A Technical Guide to the Molecular Weight and Exact Mass of H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH
A Technical Guide to the Molecular Weight and Exact Mass of H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH
Introduction
In the fields of proteomics, peptide chemistry, and pharmaceutical development, the precise characterization of synthesized or isolated peptides is a foundational requirement. Among the most fundamental properties are the molecular weight and exact mass of a peptide. This guide provides an in-depth analysis of these properties for the nonapeptide H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH. We will dissect the distinction between average molecular weight and monoisotopic mass, provide a detailed, step-by-step calculation for each, and outline the significance of these values in modern analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of peptide mass for applications ranging from mass spectrometry to quantitative analysis.
Part 1: Foundational Concepts: Average Molecular Weight vs. Monoisotopic Mass
A common point of confusion in mass analysis is the distinction between average molecular weight and monoisotopic mass. The choice between these two values is dictated by the nature of the sample and the resolution of the analytical instrument employed.
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Average Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each constituent element.[1] For example, carbon exists as approximately 98.9% ¹²C and 1.1% ¹³C. The average atomic weight of carbon (approx. 12.011 amu) reflects this natural abundance.[1][2] The average molecular weight represents the centroid of the complete isotopic envelope of a molecule and is typically used for low-resolution mass spectrometry or for stoichiometric calculations involving bulk quantities of a substance.
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Monoisotopic Mass (or Exact Mass): This value is calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O).[2][3] The monoisotopic mass corresponds to the first and, for small peptides, most intense peak in an isotopic distribution pattern as resolved by a high-resolution mass spectrometer.[4] For researchers engaged in proteomics, metabolomics, or any field requiring high mass accuracy, the monoisotopic mass is the critical value for compound identification and characterization.[5]
The difference between these two mass values is approximately 0.06% for peptides and proteins, a significant margin when high-precision instrumentation is used.[4]
Part 2: Determination of the Molecular Formula for H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH
To accurately calculate either the average or monoisotopic mass, we must first determine the precise molecular formula of the peptide. This is achieved by summing the molecular formulas of the constituent amino acid residues and accounting for the loss of water molecules during peptide bond formation.
The peptide sequence is composed of:
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Alanine (Ala) x 5
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Proline (Pro) x 2
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Glycine (Gly) x 1
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Valine (Val) x 1
Step-by-Step Formula Derivation:
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Sum the formulas of the individual amino acids:
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5 x Alanine (C₃H₇NO₂): C₁₅H₃₅N₅O₁₀
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2 x Proline (C₅H₉NO₂): C₁₀H₁₈N₂O₄
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1 x Glycine (C₂H₅NO₂): C₂H₅N₁O₂
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1 x Valine (C₅H₁₁NO₂): C₅H₁₁N₁O₂
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Total Sum: C₃₂H₆₉N₉O₁₈
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Account for peptide bond formation: A nonapeptide (9 amino acids) is formed by 8 peptide bonds. Each bond formation results in the elimination of one molecule of water (H₂O).
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Water molecules to subtract: 8 x H₂O = H₁₆O₈
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Calculate the final molecular formula:
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Carbon: C₃₂
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Hydrogen: H₆₉ - H₁₆ = H₅₃
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Nitrogen: N₉
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Oxygen: O₁₈ - O₈ = O₁₀
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Final Molecular Formula: C₃₂H₅₃N₉O₁₀
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Part 3: Calculation of Average Molecular Weight
Using the derived molecular formula and the average atomic weights of the elements, we can calculate the average molecular weight.
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Average Atomic Weight of Carbon (C): 12.011 u
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Average Atomic Weight of Hydrogen (H): 1.008 u
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Average Atomic Weight of Nitrogen (N): 14.007 u
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Average Atomic Weight of Oxygen (O): 15.999 u
Calculation: Average MW = (32 x 12.011) + (53 x 1.008) + (9 x 14.007) + (10 x 15.999) Average MW = 384.352 + 53.424 + 126.063 + 159.99 Average Molecular Weight = 723.829 g/mol
Part 4: Calculation of Monoisotopic (Exact) Mass
The monoisotopic mass is calculated using the mass of the most abundant stable isotope for each element. This is the value that would be experimentally determined using high-resolution mass spectrometry.
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Monoisotopic Mass of ¹²C: 12.000000 u
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Monoisotopic Mass of ¹H: 1.007825 u
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Monoisotopic Mass of ¹⁴N: 14.003074 u
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Monoisotopic Mass of ¹⁶O: 15.994915 u
Calculation: Monoisotopic Mass = (32 x 12.000000) + (53 x 1.007825) + (9 x 14.003074) + (10 x 15.994915) Monoisotopic Mass = 384.000000 + 53.414725 + 126.027666 + 159.949150 Monoisotopic Mass = 723.391541 Da
Part 5: Summary of Mass Properties
For ease of reference, the key quantitative data for H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH are summarized below.
| Property | Value |
| Sequence | H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH |
| Residue Composition | Ala (5), Pro (2), Gly (1), Val (1) |
| Molecular Formula | C₃₂H₅₃N₉O₁₀ |
| Average Molecular Weight | 723.83 g/mol |
| Monoisotopic (Exact) Mass | 723.3915 Da |
Part 6: Experimental Workflow for Mass Verification
The calculated masses serve as theoretical benchmarks that must be confirmed experimentally. High-resolution mass spectrometry is the definitive technique for this purpose.
Protocol: Mass Verification by Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation:
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Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to a final concentration of 10-100 pmol/µL.
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Ensure complete dissolution by vortexing and brief sonication if necessary.
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Instrument Calibration:
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Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-2000) using a well-characterized calibration standard. This step is critical for ensuring high mass accuracy.
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Sample Infusion and Ionization:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization and optimal signal intensity. The peptide will primarily form multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc.
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Data Acquisition:
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Acquire data in positive ion, high-resolution mode.
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The TOF analyzer will separate the ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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Deconvolute the resulting spectrum, which contains a series of peaks corresponding to the different charge states of the peptide.
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The deconvolution algorithm will calculate the neutral mass of the peptide.
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Compare the experimentally determined monoisotopic mass with the calculated theoretical value (723.3915 Da). The mass error should ideally be within 5 ppm for confident identification.
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Part 7: Visualizations
Peptide Sequence Diagram
Caption: Linear sequence of the nonapeptide H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH.
Mass Calculation Workflow
Caption: Workflow for calculating the average and monoisotopic mass from the peptide sequence.
References
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Biology Stack Exchange. (2013). What is the difference between average and monoisotopic mass calculations of peptides? Available at: [Link]
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Matrix Science. (2007). Help - Accuracy & Resolution. Available at: [Link]
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ResearchGate. (2022). Why is there a difference in the calculated monoisotopic mass of peptide and the experimental mass? Available at: [Link]
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PunnettSquare Tools. (2025). Peptide Molecular Weight Calculator - Free Online Tool. Available at: [Link]
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Reddit. (2024). Should I consider monoisotopic mass or average mass of peptides for analysis in bottom up proteomics? Available at: [Link]
